Ethyl hydrogen sebacate
Overview
Description
Ethyl hydrogen sebacate, also known as decanedioic acid monoethyl ester, is an organic compound with the molecular formula C12H22O4. It is a monoester derived from sebacic acid and ethyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl hydrogen sebacate can be synthesized through several methods:
Direct Esterification: This involves the esterification of sebacic acid with ethyl alcohol in the presence of an acid catalyst such as concentrated sulfuric acid.
Half-Saponification of Ethyl Sebacate: Ethyl sebacate is partially hydrolyzed to yield this compound.
Heating Equimolecular Quantities: Sebacic acid and diethyl sebacate are heated together for several hours to produce this compound.
Industrial Production Methods: The industrial production of this compound typically follows the direct esterification method due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl hydrogen sebacate undergoes various chemical reactions, including:
Esterification and Transesterification: It can participate in further esterification reactions to form diesters or undergo transesterification with other alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sebacic acid and ethyl alcohol.
Oxidation and Reduction: While less common, it can undergo oxidation to form sebacic acid or reduction to form corresponding alcohols.
Common Reagents and Conditions:
Acidic Hydrolysis: Concentrated hydrochloric acid or sulfuric acid is used to hydrolyze the ester bond.
Basic Hydrolysis: Potassium hydroxide or sodium hydroxide solutions are used for saponification.
Catalysts: Acid catalysts like sulfuric acid are commonly used in esterification reactions.
Major Products:
Sebacic Acid: Formed through hydrolysis.
Diethyl Sebacate: Formed through transesterification.
Ethyl Alcohol: A byproduct of hydrolysis.
Scientific Research Applications
Ethyl hydrogen sebacate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl hydrogen sebacate involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of acid or base catalysts, which help in breaking or forming ester bonds. The molecular targets and pathways involved include the ester bond formation and cleavage, which are crucial for its applications in various fields .
Comparison with Similar Compounds
Ethyl hydrogen sebacate can be compared with other similar compounds such as:
Diethyl Sebacate: Unlike this compound, diethyl sebacate is a diester and is used as a plasticizer and solvent.
Dibutyl Sebacate: Another diester, used in similar applications as diethyl sebacate but with different physical properties.
Sebacic Acid: The parent compound of this compound, used in the production of nylon and other polymers.
Uniqueness: this compound is unique due to its monoester structure, which allows it to participate in specific reactions that diesters cannot. This makes it valuable in the synthesis of specialized organic compounds and polymers .
Properties
IUPAC Name |
10-ethoxy-10-oxodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZCDMPHHUODDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883479 | |
Record name | Decanedioic acid, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-55-0 | |
Record name | 1-Ethyl decanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Ethoxy-10-oxodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl hydrogen sebacate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanedioic acid, 1-ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanedioic acid, 1-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-Ethoxy-10-oxodecanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK6SW872Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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